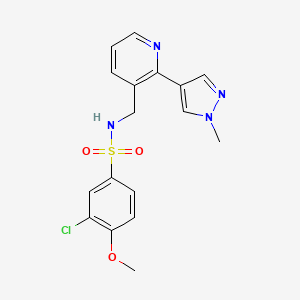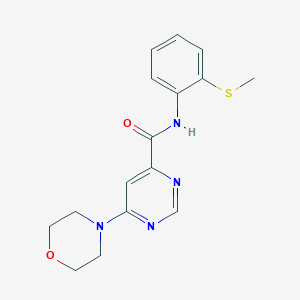![molecular formula C19H17BrFN3OS B2543596 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941946-54-9](/img/structure/B2543596.png)
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BPTFE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
DNA Binding and Biological Applications
The structural similarity of the query compound to benzothiazole derivatives and piperazine moieties suggests potential applications in DNA binding and biological studies. For instance, Hoechst 33258, a known minor groove binder to DNA, provides a foundation for understanding the DNA-binding capabilities of similar structures. Such compounds are utilized in cellular biology for DNA staining, facilitating the analysis of chromosomes and nuclear DNA content through flow cytometry and other techniques. Additionally, they have been explored for radioprotective properties and as topoisomerase inhibitors, highlighting a pathway for drug design based on DNA interaction mechanisms (Issar & Kakkar, 2013).
Pharmacological Significance in Neuropsychiatric Disorders
Compounds with piperazine and benzothiazol moieties have been extensively studied for their therapeutic potential in neuropsychiatric disorders. These compounds often target dopamine D2 receptors, implicating them in treatments for schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore associated with high D2 receptor affinity typically includes an aromatic moiety, a cyclic amine, a central linker, and an aromatic/heteroaromatic lipophilic fragment. This suggests the potential pharmacological relevance of the query compound in designing therapies for neuropsychiatric conditions (Jůza et al., 2022).
Anti-Tuberculosis Activity
Piperazine-benzothiazinone derivatives have been identified as promising candidates for tuberculosis (TB) treatment. Macozinone, a compound within this class, targets the mycobacterial enzyme DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. This highlights the potential for similar structures to be developed into effective TB drugs, supporting the notion that the query compound could serve as a starting point for novel TB therapeutics (Makarov & Mikušová, 2020).
Emerging Contaminant Studies
Research into novel brominated flame retardants (NBFRs) reveals the environmental persistence and potential toxicological effects of brominated compounds, including those structurally related to the query compound. These studies underscore the importance of understanding the environmental fate, bioaccumulation, and ecotoxicology of such compounds to mitigate their impact on ecosystems and human health (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3OS/c20-14-3-6-16-17(12-14)26-19(22-16)24-9-7-23(8-10-24)18(25)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZYHYQNCRBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

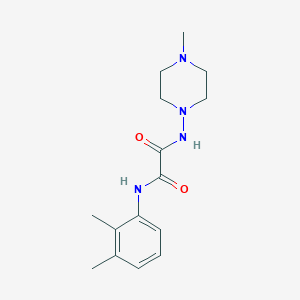
![N-Methyl-N-[2-oxo-2-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethylamino]ethyl]prop-2-enamide](/img/structure/B2543516.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)
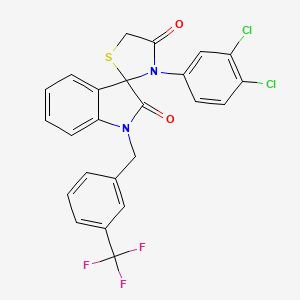

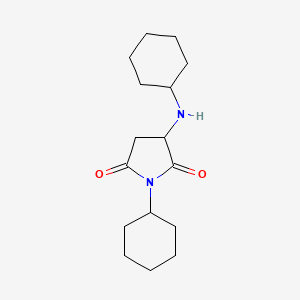
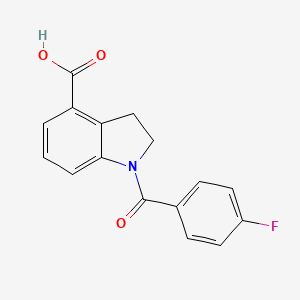

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)
